molecular formula C6H5Cl2NO2S B13554450 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

Katalognummer: B13554450
Molekulargewicht: 226.08 g/mol
InChI-Schlüssel: QTMBSLGXUZVVCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is a chemical compound characterized by the presence of an amino group and a dichlorothiophene moiety attached to an acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid typically involves the reaction of 2,5-dichlorothiophene with glycine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorothiophene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. For instance, the presence of the amino group and the dichlorothiophene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C6H5Cl2NO2S

Molekulargewicht

226.08 g/mol

IUPAC-Name

2-amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

InChI

InChI=1S/C6H5Cl2NO2S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1,4H,9H2,(H,10,11)

InChI-Schlüssel

QTMBSLGXUZVVCE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1C(C(=O)O)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.